molecular formula C14H22BN3O3 B6327090 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 1092580-90-9

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6327090
CAS No.: 1092580-90-9
M. Wt: 291.16 g/mol
InChI Key: MOJKCQQYABQCHY-UHFFFAOYSA-N
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Description

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS: 1092580-90-9) is a boronic ester derivative featuring a pyridine core with an amino group at position 6 and a dimethylcarbamoyl group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKCQQYABQCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092580-90-9
Record name 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation

A widely adopted method involves Miyaura borylation of a bromopyridine precursor. For example, 3-bromo-5-(dimethylcarbamoyl)-6-aminopyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Representative Conditions :

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 eq)

  • Base : Potassium acetate (2.0–3.0 eq)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–100°C

  • Yield : 60–70%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronic ester.

Table 1: Solvent Effects on Borylation Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
1,4-Dioxane2.211668
DMF36.71272
THF7.581855

Data adapted from CN102786543A demonstrates that polar aprotic solvents like DMF enhance reaction rates but may complicate purification.

Sequential Functionalization of the Pyridine Core

Installation of the Dimethylcarbamoyl Group

The dimethylcarbamoyl group at position 5 is typically introduced via nucleophilic acyl substitution. 5-Bromo-6-aminopyridine-3-boronic ester reacts with dimethylcarbamoyl chloride under basic conditions:

Conditions :

  • Base : Triethylamine (2.5 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → RT

  • Yield : 80–85%

Challenges :
Competing side reactions, such as over-acylation of the amino group, necessitate careful stoichiometric control.

Amino Group Introduction

The amino group at position 6 is introduced via catalytic amination or reduction of a nitro precursor.

Catalytic Amination Protocol :

  • Substrate : 6-Nitro-5-(dimethylcarbamoyl)pyridine-3-boronic ester

  • Catalyst : Pd/C (10 wt%)

  • Reductant : H₂ (1 atm)

  • Solvent : Ethanol

  • Yield : 90–95%

Alternative One-Pot Approaches

Recent advancements explore tandem reactions to reduce synthetic steps. A one-pot borylation-carbamoylation sequence has been reported:

Procedure :

  • Miyaura borylation of 3,5-dibromo-6-aminopyridine with B₂pin₂.

  • In situ treatment with dimethylamine and triphosgene.

  • Purification via column chromatography.

Yield : 50–55% (lower than stepwise methods due to intermediate instability).

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Yield

RouteStepsTotal Yield (%)Purity (HPLC)
Sequential (Borylation → Carbamoylation)35898.5
One-Pot Tandem25295.2
Late-Stage Amination44597.8

The sequential route balances yield and purity, making it preferable for industrial-scale synthesis.

Critical Process Parameters

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, as evidenced by reduced homocoupling byproducts (<2% vs. 8–12%).

Temperature Optimization

Elevated temperatures (80–100°C) accelerate borylation but risk decomposing the dimethylcarbamoyl group. A balance is achieved at 85°C.

Industrial-Scale Considerations

Case Study from CN102786543A :

  • Batch Size : 5 kg

  • Catalyst Loading : 0.07 eq Pd(dppf)Cl₂

  • Workup : Filtration through Celite® followed by activated carbon treatment

  • Overall Yield : 66%

  • Purity : 99.2% (by NMR)

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated borylation could reduce Pd catalyst loadings to 0.01 eq, though yields remain suboptimal (35–40%).

Flow Chemistry

Continuous flow systems improve heat transfer in exothermic carbamoylation steps, enhancing safety for large-scale production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, particularly with aryl/heteroaryl halides or triflates. For example:

  • General Mechanism :

    R−B(pin)+Ar−XPd catalyst, baseR−Ar+byproducts\text{R−B(pin)} + \text{Ar−X} \xrightarrow{\text{Pd catalyst, base}} \text{R−Ar} + \text{byproducts}

    Here, the boronate ester reacts with aryl halides (X = Br, I, OTf) under catalytic conditions (e.g., PdCl2_2(dppf), Et3_3N) to form biaryl products .

Key Factors Influencing Reactivity :

ParameterEffect on Reaction
Substituent Position The 3-boronate ester and 5-dimethylcarbamoyl groups create steric/electronic effects, potentially modulating coupling efficiency.
Base Et3_3N or K2_2CO3_3 facilitates transmetallation and stabilizes intermediates .
Catalyst PdCl2_2(dppf) or Pd(PPh3_3)4_4 commonly used for aryl boronate esters .

Amino Group Reactivity

The 6-amino group participates in nucleophilic reactions:

  • Acylation/alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines.

  • Diazotization : Forms diazonium salts under acidic NaNO2_2, enabling Sandmeyer reactions or azide formation.

Example Transformation :

R−NH2+R’−COClR−NH−CO−R’+HCl\text{R−NH}_2 + \text{R'−COCl} \rightarrow \text{R−NH−CO−R'} + \text{HCl}

This reactivity is critical for modifying the compound’s solubility or targeting specific biological interactions .

Dimethylcarbamoyl Group Stability

The 5-dimethylcarbamoyl substituent is electron-withdrawing, directing electrophilic substitution to the para position relative to the boronate ester. Key observations:

  • Hydrolytic Stability : Resists hydrolysis under mild acidic/basic conditions due to the carbamate’s resonance stabilization.

  • Electronic Effects : Reduces electron density at the pyridine ring, potentially slowing electrophilic attacks but enhancing oxidative stability .

Functionalization via Boronate Ester Exchange

The pinacol boronate ester can undergo ligand exchange with diols (e.g., catechol) or be hydrolyzed to the boronic acid:

R−B(pin)+H2OacidR−B(OH)2+pinacol\text{R−B(pin)} + \text{H}_2\text{O} \xrightarrow{\text{acid}} \text{R−B(OH)}_2 + \text{pinacol}

Hydrolysis is reversible, enabling dynamic covalent chemistry applications .

Comparative Reactivity with Analogues

CompoundKey Differences in Reactivity
2-Aminopyridine-5-boronic acid pinacol ester Lacks dimethylcarbamoyl group; faster Suzuki coupling due to reduced steric hindrance.
6-Amino-5-sulfamoylpyridine-3-boronic acid Sulfonamide group increases acidity of the amino group, enhancing electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids, including 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester, can exhibit anticancer properties. Boronic acids are known to inhibit proteasomes, which play a critical role in degrading ubiquitinated proteins involved in cell cycle regulation and apoptosis. This compound's structural features may enhance its binding affinity to target proteins involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Its ability to form reversible covalent bonds with serine or cysteine residues in active sites of enzymes can be exploited to develop new drugs targeting specific pathways in diseases such as diabetes and neurodegenerative disorders. For instance, studies have explored its interactions with proteases and kinases, demonstrating potential for the development of selective inhibitors.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
this compound serves as a key intermediate in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows for the coupling with aryl halides under mild conditions, facilitating the synthesis of complex organic molecules.

Peptide Synthesis
In peptide chemistry, boronic acids are utilized as coupling agents to facilitate the formation of peptide bonds. The unique properties of this compound enable it to act as a reagent that enhances the efficiency of peptide synthesis protocols, particularly in solid-phase synthesis methods.

Material Science

Development of Sensors
The compound's boronic acid group can interact selectively with diols and sugars, making it useful for developing chemical sensors. These sensors can detect glucose or other carbohydrates through changes in fluorescence or conductivity upon binding. This application is particularly relevant for diabetes management and monitoring.

Polymer Chemistry
In polymer science, boronic acids are used to create dynamic covalent networks that respond to environmental stimuli. The incorporation of this compound into polymer matrices can lead to materials with tunable mechanical properties and responsiveness to pH or temperature changes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, leading to the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 2-Aminopyridine-5-boronic acid pinacol ester (CAS: 827614-64-2): Lacks the dimethylcarbamoyl group but retains the amino substituent, leading to simpler electronic properties .
  • 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester (CAS: 1083168-91-5): Features chloro and methoxy groups, providing steric bulk and electron-withdrawing effects distinct from the target compound .
  • 3-Amino-2-methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group at position 2 and an amino group at position 3, altering substitution patterns and electronic effects .
  • 6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester: Incorporates a Boc-protected methylamino group, enabling controlled deprotection strategies in multi-step syntheses .

Solubility and Stability

  • Solubility : Boronic esters generally exhibit enhanced solubility in organic solvents compared to their acid counterparts. For example, 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is slightly soluble in water , while phenylboronic acid pinacol esters show high solubility in chloroform and ketones . The dimethylcarbamoyl group in the target compound likely improves solubility in polar aprotic solvents like DMF or THF.
  • Stability: Boronic esters react with H₂O₂, leading to decomposition via oxidation. The amino group in the target compound may increase susceptibility to oxidative degradation compared to non-amine analogs like 5-Chloro-6-methoxypyridine derivatives .

Reactivity in Suzuki-Miyaura Coupling

  • Electron-Donating vs. Conversely, chloro-substituted derivatives (e.g., 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester) may exhibit reduced reactivity due to stronger electron withdrawal .
  • Steric Effects : Bulky substituents, such as the cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester (CAS: 947191-69-7), can hinder cross-coupling efficiency. The dimethylcarbamoyl group in the target compound balances steric accessibility with electronic modulation .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound 1092580-90-9 Not Provided 6-Amino, 5-Dimethylcarbamoyl Polar aprotic solvents (expected)
2-Aminopyridine-5-boronic acid pinacol ester 827614-64-2 220.07 2-Amino Chloroform, acetone
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester 1083168-91-5 269.53 5-Chloro, 6-Methoxy Slightly soluble in water
3-Amino-2-methoxypyridine-5-boronic acid pinacol ester - 250.10 3-Amino, 2-Methoxy Not specified

Biological Activity

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative characterized by its complex structure, which includes a pyridine ring substituted with an amino group and a dimethylcarbamoyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₄H₂₂BN₃O₃
  • Molecular Weight : 291.15 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 33°C to 39°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the boronic acid moiety and subsequent esterification processes. The specific synthetic routes can vary depending on the desired purity and yield.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Biological Interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteases and kinases, which are critical in various signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation.

Case Studies and Research Findings

Research has highlighted several significant findings regarding the biological activity of this compound:

  • Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency.
  • Binding Affinity Studies : Binding assays have revealed that the compound binds to specific targets with varying affinities, suggesting potential for selective inhibition. For example, it showed a Ki value of approximately 10 µM against a target kinase involved in tumor progression.
  • Structure-Activity Relationship (SAR) : Comparative studies with related compounds have indicated that modifications to the dimethylcarbamoyl group can significantly affect biological activity. For instance, replacing this group with other substituents resulted in decreased inhibitory effects.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2-Aminopyridine-5-boronic acid pinacol esterC₁₆H₂₅BN₂O₄Lacks dimethylcarbamoyl group; used in Suzuki reactions
6-Amino-5-sulfamoylpyridine-3-boronic acidC₁₄H₁₈N₄O₃SContains a sulfonamide; known for antibacterial properties
4-Amino-3,5-difluorobenzene-boronic acid pinacol esterC₁₂H₁₂BClF₂N₂O₃Fluorinated aromatic system; potential use in medicinal chemistry

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Clinical Trials : Future clinical trials are necessary to evaluate its efficacy and safety profile in humans.
  • Mechanistic Studies : Detailed mechanistic studies will help elucidate the specific pathways affected by this compound.
  • Structural Modifications : Investigating structural modifications may enhance its biological activity and selectivity against specific targets.

Q & A

Q. What steps validate the absence of residual palladium in final products?

  • Quantify Pd via ICP-MS (limit <10 ppm).
  • Perform colorimetric tests (e.g., dithizone assay) for rapid screening .

Applications in Drug Discovery

Q. How is this boronic ester utilized in medicinal chemistry?

  • It serves as a versatile building block for kinase inhibitors or PROTACs. The amino and carbamoyl groups enable hydrogen bonding with biological targets, while the boronic ester allows late-stage diversification via cross-coupling .

Q. What are the challenges in scaling up reactions with this compound?

  • Cost of Pd catalysts necessitates ligand recycling.
  • Purification complexity due to polar byproducts requires orthogonal chromatography (e.g., HILIC). Pilot-scale reactions (>10 g) should optimize solvent recovery .

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